molecular formula C10H20ClNO2 B6196955 4-(2-aminocyclohexyl)butanoic acid hydrochloride CAS No. 2680543-22-8

4-(2-aminocyclohexyl)butanoic acid hydrochloride

Cat. No.: B6196955
CAS No.: 2680543-22-8
M. Wt: 221.7
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Description

4-(2-aminocyclohexyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes an aminocyclohexyl group attached to a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminocyclohexyl)butanoic acid hydrochloride typically involves the reaction of 2-aminocyclohexanol with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-aminocyclohexyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-aminocyclohexyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-aminocyclohexyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-aminocyclohexyl)butanoic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the aminocyclohexyl group and butanoic acid moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

CAS No.

2680543-22-8

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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